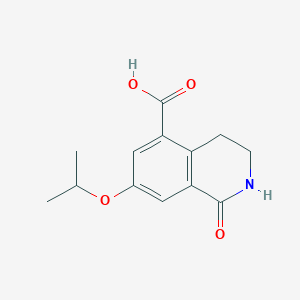
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a propan-2-yloxy group and a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced via an etherification reaction, where the hydroxyl group of the isoquinoline derivative reacts with propan-2-ol in the presence of an acid catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the isoquinoline core to introduce the oxo group and the carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides .
Applications De Recherche Scientifique
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in key biological processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
7-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the oxo group, affecting its oxidation-reduction potential.
1-Oxo-7-(methoxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-7(2)18-8-5-10-9(3-4-14-12(10)15)11(6-8)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
PFFUYVIQSMJREF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(CCNC2=O)C(=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













